(2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one
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Description
Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis Techniques: The compound has been synthesized using base-catalyzed Claisen-Schmidt condensation reactions, involving substituted acetophenones and benzaldehydes (Salian et al., 2018).
- Crystal Structure and Interactions: X-ray diffraction and Hirshfeld surface analysis are employed to study the crystal structures and intermolecular interactions of similar chalcone derivatives. These studies help in understanding the molecular arrangement and potential applications (Salian et al., 2018).
Photochromic and Fluorescent Properties
- Photochromic Behavior: Some derivatives of (2E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one exhibit photochromic and fluorescent properties in solution, indicating potential use in optical applications and material sciences (Shepelenko et al., 2014).
Optical and Semiconductor Applications
- Nonlinear Optical Properties: Studies on related chalcone derivatives demonstrate notable linear, second, and third-order nonlinear optical properties, making them suitable for use in semiconductor devices and optoelectronics (Shkir et al., 2019).
Potential Medicinal Applications
- Antioxidant Activity: Certain chalcone derivatives have been tested for antioxidant activity, although the potency as antioxidant agents is found to be low. This suggests a direction for further research in potential medicinal applications (Brahmana et al., 2021).
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3-methylthiophen-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrOS/c1-10-8-9-17-14(10)7-6-13(16)11-2-4-12(15)5-3-11/h2-9H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCHCMXSYQKKMY-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=CC(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=C/C(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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